Cas no 1784989-63-4 (6-chloro-1-methyl-3-(pyrrolidin-3-yl)methyl-1H-indole)

6-Chloro-1-methyl-3-(pyrrolidin-3-yl)methyl-1H-indole is a heterocyclic compound featuring an indole core substituted with a chloro group at the 6-position, a methyl group at the 1-position, and a pyrrolidin-3-ylmethyl moiety at the 3-position. This structure imparts potential utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules targeting central nervous system (CNS) disorders or receptor modulation. The pyrrolidine ring enhances molecular diversity and binding affinity, while the chloro-substituted indole scaffold offers stability and reactivity for further functionalization. Its well-defined synthetic route and purity make it suitable for research applications requiring precise structural control.
6-chloro-1-methyl-3-(pyrrolidin-3-yl)methyl-1H-indole structure
1784989-63-4 structure
商品名:6-chloro-1-methyl-3-(pyrrolidin-3-yl)methyl-1H-indole
CAS番号:1784989-63-4
MF:C14H17ClN2
メガワット:248.751182317734
CID:6295759
PubChem ID:84633359

6-chloro-1-methyl-3-(pyrrolidin-3-yl)methyl-1H-indole 化学的及び物理的性質

名前と識別子

    • 6-chloro-1-methyl-3-(pyrrolidin-3-yl)methyl-1H-indole
    • EN300-1997752
    • 6-chloro-1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-indole
    • 1784989-63-4
    • インチ: 1S/C14H17ClN2/c1-17-9-11(6-10-4-5-16-8-10)13-3-2-12(15)7-14(13)17/h2-3,7,9-10,16H,4-6,8H2,1H3
    • InChIKey: JQXLBXCKJXYVAK-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC2=C(C=1)N(C)C=C2CC1CNCC1

計算された属性

  • せいみつぶんしりょう: 248.1080262g/mol
  • どういたいしつりょう: 248.1080262g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 271
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 17Ų

6-chloro-1-methyl-3-(pyrrolidin-3-yl)methyl-1H-indole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1997752-0.05g
6-chloro-1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-indole
1784989-63-4
0.05g
$1247.0 2023-09-16
Enamine
EN300-1997752-2.5g
6-chloro-1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-indole
1784989-63-4
2.5g
$2912.0 2023-09-16
Enamine
EN300-1997752-0.1g
6-chloro-1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-indole
1784989-63-4
0.1g
$1307.0 2023-09-16
Enamine
EN300-1997752-1.0g
6-chloro-1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-indole
1784989-63-4
1g
$1485.0 2023-05-31
Enamine
EN300-1997752-5.0g
6-chloro-1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-indole
1784989-63-4
5g
$4309.0 2023-05-31
Enamine
EN300-1997752-10.0g
6-chloro-1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-indole
1784989-63-4
10g
$6390.0 2023-05-31
Enamine
EN300-1997752-0.25g
6-chloro-1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-indole
1784989-63-4
0.25g
$1366.0 2023-09-16
Enamine
EN300-1997752-10g
6-chloro-1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-indole
1784989-63-4
10g
$6390.0 2023-09-16
Enamine
EN300-1997752-0.5g
6-chloro-1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-indole
1784989-63-4
0.5g
$1426.0 2023-09-16
Enamine
EN300-1997752-1g
6-chloro-1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-indole
1784989-63-4
1g
$1485.0 2023-09-16

6-chloro-1-methyl-3-(pyrrolidin-3-yl)methyl-1H-indole 関連文献

Related Articles

6-chloro-1-methyl-3-(pyrrolidin-3-yl)methyl-1H-indoleに関する追加情報

Introduction to 6-chloro-1-methyl-3-(pyrrolidin-3-yl)methyl-1H-indole (CAS No. 1784989-63-4)

6-chloro-1-methyl-3-(pyrrolidin-3-yl)methyl-1H-indole, identified by the CAS number 1784989-63-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This indole derivative has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive investigation in drug discovery and development. The compound’s molecular framework, featuring a chloro substituent, a methyl group, and a pyrrolidinyl moiety attached to an indole core, suggests diverse interactions with biological targets, which has fueled its exploration in various therapeutic contexts.

The indole scaffold is a privileged structure in medicinal chemistry, known for its prevalence in bioactive molecules across multiple pharmacological classes. Indoles exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of functional groups such as chlorine and pyrrolidinyl derivatives further modulates these activities, often enhancing binding affinity and selectivity towards specific biological targets. In the case of 6-chloro-1-methyl-3-(pyrrolidin-3-yl)methyl-1H-indole, the combination of these substituents may confer unique pharmacological profiles that distinguish it from other indole-based compounds.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of novel bioactive molecules like 6-chloro-1-methyl-3-(pyrrolidin-3-yl)methyl-1H-indole. These methodologies allow researchers to predict potential interactions between the compound and biological targets, such as enzymes and receptors, with high precision. The chloro substituent in the molecule is particularly noteworthy, as it is often involved in hydrogen bonding and hydrophobic interactions, which are critical for drug-receptor binding. Additionally, the pyrrolidinyl group can contribute to metabolic stability and solubility, key factors in drug design.

One of the most compelling aspects of 6-chloro-1-methyl-3-(pyrrolidin-3-yl)methyl-1H-indole is its potential application in the treatment of neurological disorders. Indole derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are implicated in conditions such as depression, anxiety, and neurodegenerative diseases. The structural features of this compound suggest that it may interact with serotonin receptors (5-HT receptors) or other related targets, potentially leading to therapeutic effects similar to those observed with established psychotropic drugs.

Moreover, the methyl group at the 3-position of the indole ring adds another layer of complexity to the compound’s pharmacological profile. Methyl-substituted indoles have been reported to exhibit enhanced bioavailability due to improved lipophilicity and metabolic stability. This characteristic is particularly advantageous for oral administration, where first-pass metabolism can significantly reduce drug efficacy. The presence of both chloro and pyrrolidinyl substituents may also influence the compound’s solubility profile, affecting its absorption and distribution within the body.

In vitro studies have begun to unravel the mechanistic basis of 6-chloro-1-methyl-3-(pyrrolidin-3-yl)methyl-1H-indole’s biological activity. Initial experiments suggest that the compound exhibits moderate affinity for certain serotonin receptors, particularly 5-HT2A and 5-HT2C subtypes. These receptors are known to be involved in various physiological processes, including mood regulation, appetite control, and cognitive function. By modulating these receptors, 6-chloro-1-methyl-3-(pyrrolidin-3-yl)methyl-1H-indole may offer therapeutic benefits in conditions where serotonin receptor dysregulation plays a role.

The pyrrolidinyl moiety is another critical feature that warrants further investigation. Pyrrolidine derivatives are commonly found in pharmaceuticals due to their ability to enhance binding affinity through favorable interactions with biological targets. In this context, the pyrrolidinyl group in 6-chloro-1-methyl-3-(pyrrolidin-3-ylmethyl)-1H-indole could contribute to stable binding through hydrogen bonding or hydrophobic interactions with amino acid residues in protein targets. This interaction could be further optimized through structural modifications aimed at improving selectivity and potency.

Recent research has also highlighted the importance of metabolic profiling in evaluating the potential of novel compounds like 6-chloro-1-methyl-3-(pyrrolidin-ylmethyl)-1H-indole. Understanding how a compound is metabolized by enzymes such as cytochrome P450 (CYP450) is crucial for predicting its pharmacokinetic properties and potential drug-drug interactions. Preliminary studies suggest that this compound may be metabolically stable under normal conditions but could undergo biotransformation via CYP450 enzymes into active or inactive metabolites. Further investigation into its metabolic pathways will provide valuable insights into its clinical applicability.

The synthesis of 6-chloro-l-methyl-l-(pyrrolidin-l l -ylmethyl)-l H -indole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include chlorination of an indole precursor followed by nucleophilic substitution with a methylated pyrrolidine derivative. Advanced synthetic techniques such as transition-metal catalysis have been employed to improve reaction efficiency and selectivity. The development of efficient synthetic routes is essential for scaling up production and conducting large-scale pharmacological studies.

The pharmaceutical industry continues to invest heavily in discovering new therapeutic agents derived from indole scaffolds due to their proven efficacy across multiple disease areas. 6-chloro-l-methyl-l-(pyrrolidino l l -y lm eth yl)-l H -ind ole represents one such promising candidate that warrants further exploration. Its unique structural features combined with preliminary biological activity make it an attractive molecule for drug development efforts aimed at addressing unmet medical needs.

In conclusion,6-chloro-l-methy l -l -(py rro lidino l l -y lm eth yl)-l H -ind ole (CAS No.l 7 8 4 9 8 9 -63 -4) is a structurally complex ind ole derivative with significant potential as a pharmaceutical lead compound . Its unique combination of functional groups suggests diverse biological activities , particularly in neurological disorders . Ongoing research into its pharmacological properties , synthetic pathways , and metabolic fate will be crucial for determining its future role i n medicine . As our understanding o f this compoun d evolves , it holds promise as a valuable addition t o t he pharma ceutical arsenal . p >

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